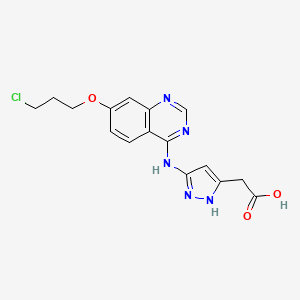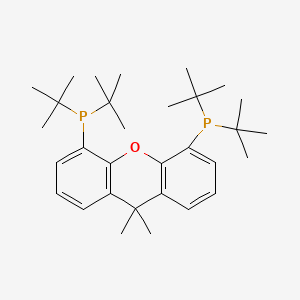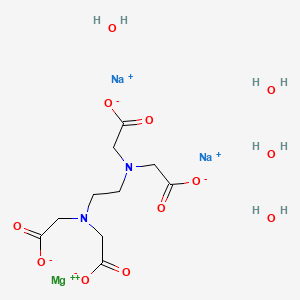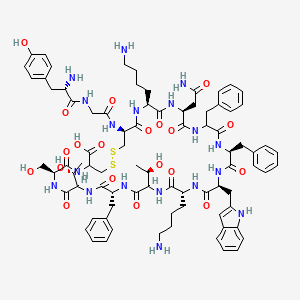
1-N-Tyr-somatostatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-N-Tyr-somatostatin” is a biochemical variant of somatostatin . It is also known by other synonyms such as “Tyr (1)-somatostain 14”, “1-N-Tyr-somatostatin”, “Tyr-8-trp-somatostatin 14”, and "Somatostatin, N-tyr (1)" . The empirical formula of this compound is C82H108N18O20S2 and it has a molecular weight of 1729.97 .
Molecular Structure Analysis
“1-N-Tyr-somatostatin” contains a total of 236 bonds, including 128 non-H bonds, 49 multiple bonds, 28 rotatable bonds, 15 double bonds, and 34 aromatic bonds . It also includes 1 five-membered ring, 5 six-membered rings, and 1 nine-membered ring . The molecule also contains 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), 13 secondary amides (aliphatic), and 3 primary amines .
Physical And Chemical Properties Analysis
“1-N-Tyr-somatostatin” is a white lyophilisate . Its InChI Key is HKWVRZAGMOSZAK-QHJNDZJOSA-N . The storage temperature for this compound is -20°C .
Applications De Recherche Scientifique
Somatostatin Receptor Imaging and Theranostics
- Scientific Field: Nuclear Medicine Research
- Application Summary: Somatostatin receptor (SSTR) radiopharmaceuticals are used for PET imaging and peptide receptor radionuclide therapy (PRRT) in patients with neuroendocrine neoplasms .
- Methods of Application: The transition from SSTR-based γ-scintigraphy to PET has raised questions regarding the direct application of the planar scintigraphy–based Krenning score for PRRT eligibility .
- Results or Outcomes: The role of SSTR PET in response assessment and predicting outcome remains under evaluation .
Radiolabeled Somatostatin Analogs for Cancer Imaging and Therapy
- Scientific Field: Cancer Research
- Application Summary: Radiolabeled somatostatin analogs have been developed for cancer imaging and therapy . These analogs have improved stability and extended half-life compared to the endogenous ligand .
- Methods of Application: Radiolabeled analogs have been developed with several radioelements such as indium-111, technetium-99 m, gallium-68, fluorine-18, and copper-64 .
- Results or Outcomes: These analogs are used to visualize the distribution of receptor overexpression in tumors . Internal metabolic radiotherapy is also used as a therapeutic strategy .
Pharmacokinetics and Biodistribution Studies
- Scientific Field: Pharmacology
- Application Summary: Radiolabeled somatostatin analogs such as 86 Y-DOTA 0-D-Phe 1-Tyr 3-octreotide (SMT487) are used in pharmacokinetics and biodistribution studies .
- Methods of Application: These studies involve the administration of the radiolabeled compound and subsequent monitoring of its distribution and elimination .
- Results or Outcomes: The results of these studies can provide valuable information about the drug’s behavior in the body, which can guide dosage and administration strategies .
Personalized Treatment Approach in Neuroendocrine Tumors (NETs) and Neuroendocrine Neoplasms (NENs)
- Scientific Field: Oncology
- Application Summary: Somatostatin receptors (SSTs) are recognized as favorable molecular targets in NETs and NENs, with subtype 2 (SST2) being the predominantly and most frequently expressed .
Pharmacokinetics and Biodistribution Studies
- Scientific Field: Pharmacology
- Application Summary: Radiolabeled somatostatin analogs such as 86 Y-DOTA 0-D-Phe 1-Tyr 3-octreotide (SMT487) are used in pharmacokinetics and biodistribution studies .
- Methods of Application: These studies involve the administration of the radiolabeled compound and subsequent monitoring of its distribution and elimination .
- Results or Outcomes: The results of these studies can provide valuable information about the drug’s behavior in the body, which can guide dosage and administration strategies .
Personalized Treatment Approach in Neuroendocrine Tumors (NETs) and Neuroendocrine Neoplasms (NENs)
Safety And Hazards
When handling “1-N-Tyr-somatostatin”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Research on somatostatin and its analogs, including “1-N-Tyr-somatostatin”, continues to be a topic of interest in the medical field . The development of synthetic analogs has led to the treatment of clinical disorders such as acromegaly, hormone-secreting tumors of the gastrointestinal tract, and portal hypertensive bleeding . Future research may focus on further understanding the diverse roles of somatostatin in the body and developing new therapeutic applications .
Propriétés
IUPAC Name |
(7S,13R,19R,22S,25S,31S,34S,37S)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108N18O20S2/c1-45(102)68-80(117)96-60(37-49-22-10-5-11-23-49)77(114)100-69(46(2)103)81(118)97-63(42-101)78(115)98-65(82(119)120)44-122-121-43-64(89-67(106)41-87-70(107)54(85)34-50-28-30-53(104)31-29-50)79(116)91-56(26-14-16-32-83)71(108)95-62(40-66(86)105)76(113)93-58(35-47-18-6-3-7-19-47)73(110)92-59(36-48-20-8-4-9-21-48)74(111)94-61(39-52-38-51-24-12-13-25-55(51)88-52)75(112)90-57(72(109)99-68)27-15-17-33-84/h3-13,18-25,28-31,38,45-46,54,56-65,68-69,88,101-104H,14-17,26-27,32-37,39-44,83-85H2,1-2H3,(H2,86,105)(H,87,107)(H,89,106)(H,90,112)(H,91,116)(H,92,110)(H,93,113)(H,94,111)(H,95,108)(H,96,117)(H,97,118)(H,98,115)(H,99,109)(H,100,114)(H,119,120)/t45-,46-,54+,56+,57-,58?,59+,60-,61+,62+,63+,64-,65?,68?,69?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWVRZAGMOSZAK-QHJNDZJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H108N18O20S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Tyr-somatostatin | |
CAS RN |
59481-23-1 |
Source


|
| Record name | Somatostatin, N-tyr(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059481231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



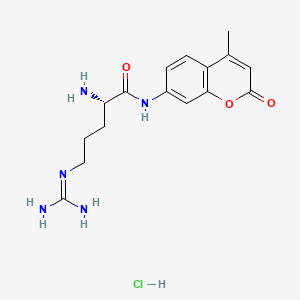
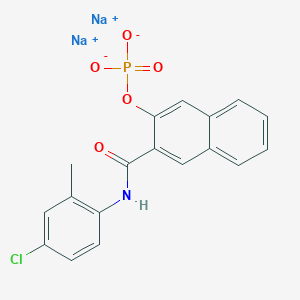
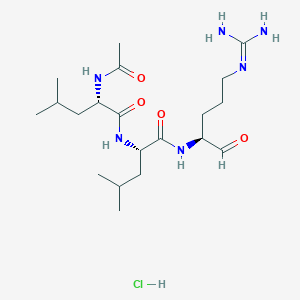
![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)
